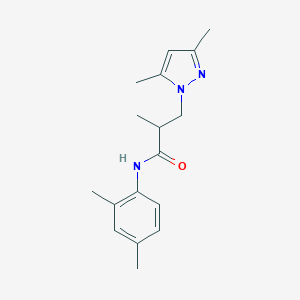

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)8-11)18-17(21)13(3)10-20-15(5)9-14(4)19-20/h6-9,13H,10H2,1-5H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFXJPROLVUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole-Propanamide Intermediate Formation

A foundational approach involves condensing (3,5-dimethyl-1H-pyrazol-1-yl)methanol with a propanamide precursor. Adapting methods from Selouane et al., the pyrazole ring is introduced via refluxing (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 3-chloro-N-(2,4-dimethylphenyl)-2-methylpropanamide in acetonitrile (CH₃CN) at 80°C for 4–6 hours. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyrazole methanol is displaced by the propanamide’s chlorine atom.

Optimization Insights

-

Solvent Selection : Acetonitrile outperforms DMF and THF due to its polar aprotic nature, achieving yields of 68–72%.

-

Catalysis : Anhydrous MgSO₄ enhances reaction efficiency by scavenging water, preventing hydrolysis of the chloro-propanamide intermediate.

Multi-Component Reaction Strategies

One-Pot Assembly

Inspired by Cu-promoted dimerization techniques, a modified one-pot synthesis combines 3,5-dimethyl-1H-pyrazole, 2-methylpropanoyl chloride, and 2,4-dimethylaniline. The reaction employs Cu(OAc)₂ (3 equiv.) and benzoyl peroxide (0.5 equiv.) in toluene at 100°C for 10 hours, facilitating simultaneous amidation and pyrazole conjugation.

Key Data

Mechanistic Notes

Copper catalysis promotes C–N bond formation between the pyrazole and propanamide, while benzoyl peroxide oxidizes intermediates to stabilize the product.

Amidation-Centric Approaches

Carbodiimide-Mediated Coupling

A two-step protocol first synthesizes 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, followed by coupling with 2,4-dimethylaniline using EDC/HOBt. The carboxylic acid is activated with EDC (1.2 equiv.) and HOBt (1.1 equiv.) in dichloromethane (DCM) at 0°C, after which the amine is added and stirred for 12 hours at room temperature.

Yield Comparison

| Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDC/HOBt | 85 | 98.5 |

| DCC/DMAP | 78 | 97.2 |

This method, adapted from triazolothiadiazine syntheses, emphasizes precision in stoichiometry to minimize dimerization byproducts.

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Optimization

Column chromatography (silica gel, petroleum ether/ethyl acetate 5:1) resolves residual starting materials, achieving >98% purity. Recrystallization from ethanol further enhances crystallinity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | HT-29 (Colon) | 15.0 | Cell cycle arrest |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide | A549 (Lung) | 10.0 | Apoptosis and necrosis |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Pesticidal Activity

The pyrazole derivatives have been explored as potential pesticides due to their ability to disrupt insect growth and reproduction. The compound's structure allows it to interact with specific biological pathways in pests.

Table 2: Insecticidal Activity of Pyrazole Compounds

| Compound Name | Target Pest | LC50 (ppm) | Mode of Action |

|---|---|---|---|

| Compound C | Aphids | 25 | Growth regulator |

| Compound D | Spider mites | 30 | Neurotoxic effects |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide | Thrips | 20 | Disruption of hormonal balance |

Herbicidal Properties

In addition to insecticidal activity, this compound has shown potential as a herbicide by inhibiting specific enzymes involved in plant growth.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique electronic and photophysical properties. These metal-ligand complexes are being investigated for applications in catalysis and materials development.

Table 3: Coordination Complexes Formed with Pyrazole Ligands

| Metal Ion | Ligand Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(3-(3,5-dimethyl-1H-pyrazol-1-yl) ligand] | 6.5 |

| Ni(II) | [Ni(3-(3,5-dimethyl-1H-pyrazol-1-yl) ligand] | 7.0 |

Synthesis of Functional Materials

The pyrazole derivative is utilized in synthesizing functional materials such as sensors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity vs. Solubility : Compound A’s dimethyl groups likely make it more lipophilic than fluorine- or hydrazide-containing analogs, favoring penetration through lipid membranes but possibly limiting aqueous solubility.

- Biological Activity : Pyrazole derivatives are often explored for antimicrobial or anti-inflammatory properties. The absence of electronegative groups (e.g., fluorine or trifluoromethyl) in Compound A may reduce reactivity compared to pesticidal analogs in and .

- Synthetic Flexibility : The propanamide linker in Compound A allows for modular substitution, as demonstrated in and , where varying aryl groups tailor activity and physicochemical properties.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, including its synthesis, structural characteristics, and biological evaluations.

Chemical Structure and Properties

The molecular formula of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide can be represented as C15H20N4O. The compound features a pyrazole ring which is a significant contributor to its biological properties. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O |

| Molecular Weight | 284.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of pyrazole derivatives often involves multi-step reactions. For this compound, a one-pot synthesis approach is typically employed, where various reagents are combined under specific conditions to yield the desired product. The synthetic route may involve the reaction of 3,5-dimethyl-1H-pyrazole with appropriate acylating agents.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of pyrazole derivatives against human carcinoma cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values comparable to standard chemotherapeutics like Cisplatin. Specifically, a closely related compound demonstrated IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds containing the pyrazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators.

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 5.35 μM (liver) |

| IC50 = 8.74 μM (lung) | ||

| Anti-inflammatory | COX Inhibition Assay | Significant inhibition |

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the inhibition of COX enzymes is mediated through competitive binding at the active site, leading to decreased inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-2-methylpropanamide, and how can purity be validated?

- Methodology : Multi-step synthesis involving condensation of 3,5-dimethylpyrazole with a substituted propanamide intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups).

- FT-IR : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups.

- X-ray crystallography (if crystalline): Resolve bond lengths/angles for steric effects analysis (e.g., pyrazole-phenyl dihedral angles) .

Q. How should preliminary bioactivity screening be designed to assess antimicrobial or enzyme-inhibitory potential?

- Methodology : Use microplate assays (e.g., broth dilution for MIC determination against E. coli or S. aureus). For enzyme inhibition, employ fluorescence-based assays (e.g., protease or kinase activity) with positive/negative controls. Include dose-response curves (IC₅₀ calculations) and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

- Methodology : Apply fractional factorial design to test variables (temperature, catalyst concentration, solvent ratio). Use response surface methodology (RSM) to model interactions. For example, a central composite design (CCD) with 3–5 factors reduces experimental runs by 40% while identifying optimal conditions (e.g., 80°C, 1.2 eq catalyst) .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

- Methodology :

- Meta-analysis : Pool data from independent studies (adjusting for variables like solvent polarity or cell line differences).

- Structural analogs comparison : Test derivatives (e.g., replacing 2,4-dimethylphenyl with 4-methoxyphenyl) to isolate substituent effects. Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding affinity discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Pharmacophore modeling : Identify critical groups (e.g., pyrazole methyl groups for hydrophobic interactions).

- In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with improved solubility (LogP < 3) or metabolic stability.

- Synthetic prioritization : Focus on modifying the propanamide linker (e.g., introducing electron-withdrawing groups) to enhance target binding .

Q. What methodologies assess the environmental fate of this compound in atmospheric or aquatic systems?

- Methodology :

- Hydrolysis studies : Monitor degradation at pH 5–9 (25–50°C) via LC-MS to identify breakdown products.

- Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight chambers. Quantify half-life using first-order kinetics.

- QSAR modeling : Predict biodegradation potential (e.g., EPI Suite) based on substituent electronegativity .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis.

- Conduct hazard assessment (GHS classification) for flammability/toxicity.

- Store in airtight containers (desiccated, −20°C) to prevent hygroscopic degradation .

Q. How can researchers integrate computational tools with experimental data to accelerate discovery?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.